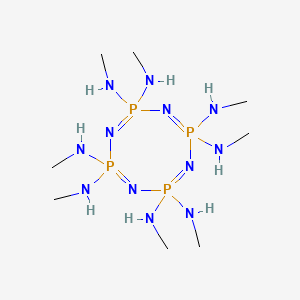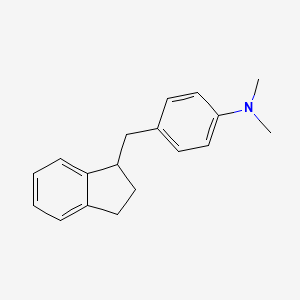
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline is a complex organic compound that features a unique structure combining an indene moiety with a dimethylaniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of N,N-dimethylaniline with 2,3-dihydro-1H-inden-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
科学的研究の応用
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism by which 4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene moiety but lacks the dimethylaniline group.
N,N-Dimethylaniline: Contains the dimethylaniline group but lacks the indene moiety.
Uniqueness
4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline is unique due to its combined structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
25684-15-5 |
|---|---|
分子式 |
C18H21N |
分子量 |
251.4 g/mol |
IUPAC名 |
4-(2,3-dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H21N/c1-19(2)17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-8,11-12,16H,9-10,13H2,1-2H3 |
InChIキー |
WCHSWHWXUKUKBO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CC2CCC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


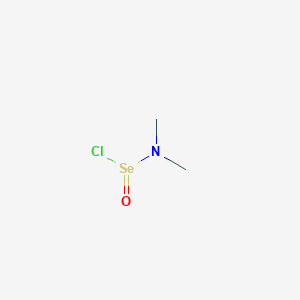

![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)

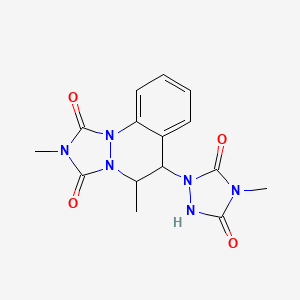

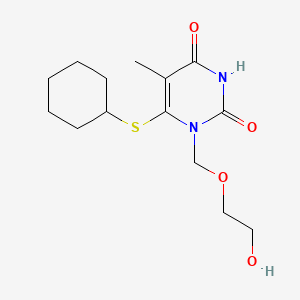

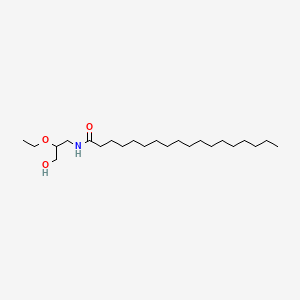
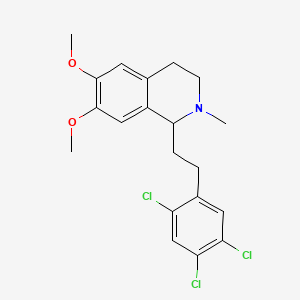
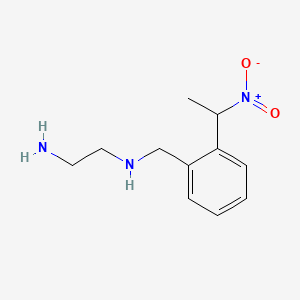
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
